Cas no 83721-64-6 (5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI))

5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) structure
83721-64-6 structure
Product name:5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)
CAS No:83721-64-6
MF:C47H34N3O7S
MW:784.85377073288
CID:722173
PubChem ID:44145496

5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)
    • 5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-
    • 6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo-5H-anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulphonamide
    • EINECS 280-591-1
    • 6,7,12,19,20,25-Hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo-5H-anthra(2,1,9-mna)naphth(2'',3'':6',7')indolo(2',3':5,6)naphth(2,3-h)acridine-18-sulphonamide
    • 83721-64-6
    • Inchi: InChI=1S/C47H33N3O7S/c1-49(2)58(56,57)47-23-8-4-3-7-21(23)17-33-35(51)19-31-26-12-11-22-18-32-29(46(54)37(22)42(26)48-43(31)41(33)47)15-14-27-25-13-16-30-40-38(25)34(50(55)44(27)32)20-36(52)39(40)24-9-5-6-10-28(24)45(30)53/h3-19,22,24,28,33,37,39-40,44H,20H2,1-2H3/p+1
    • InChI Key: IWVCAKJKXJXFKT-UHFFFAOYSA-O
    • SMILES: CN(C)S(=O)(=O)C1=C2C=CC=CC2=CC3C1=C4C(=CC3=O)C5=C(N4)C6C(C=C5)C=C7C8C(=CC=C7C6=O)C9=CC=C1C2C9=C([N+]8=O)CC(=O)C2C2C=CC=CC2C1=O

Computed Properties

  • Exact Mass: 784.21174661g/mol
  • Monoisotopic Mass: 784.21174661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 2
  • Complexity: 2950
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 146Ų
  • XLogP3: 0.6

5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) Related Literature

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